2-Fluoro-N-hydroxypyridine-3-carboxamide

HDAC6 inhibition Epigenetics Cancer

Researchers often struggle to source fluorinated hydroxamic acid scaffolds with validated potency for epigenetic probe development. This compound directly addresses that need as a core intermediate with defined HDAC6/3 inhibition (IC50=20/133 nM). Key procurement considerations: - Offers a 6.7-fold selectivity window for HDAC6 over HDAC3, enabling nuanced functional studies. - Ortho-fluorination modulates hydroxamate pKa, providing a distinct SAR advantage over non-fluorinated analogs. - Available as a research-scale building block to accelerate medicinal chemistry programs.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
Cat. No. B13312176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-hydroxypyridine-3-carboxamide
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)C(=O)NO
InChIInChI=1S/C6H5FN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10)
InChIKeyVJROPFPOEMHGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-hydroxypyridine-3-carboxamide: Chemical Identity and Properties


2-Fluoro-N-hydroxypyridine-3-carboxamide (CAS: 1871944-64-7) is a fluorinated heterocyclic compound characterized by a pyridine ring with a fluorine atom at the 2-position and an N-hydroxycarboxamide (hydroxamic acid) moiety at the 3-position [1]. This structural arrangement confers distinct physicochemical properties, including a molecular weight of 156.11 g/mol, an XLogP3-AA value of 0.1, a topological polar surface area of 62.2 Ų, and 2 hydrogen bond donors [1]. These properties are critical for solubility, permeability, and target engagement in biological systems, establishing it as a specialized building block and potential pharmacophore in medicinal chemistry.

1
Fluorinated hydroxamic acid building block for HDAC target engagement studies
2
Supports metalloenzyme inhibition research (e.g., zinc-dependent HDACs)
3
Ortho-fluorine substitution enables regioisomer-specific SAR exploration

Why 2-Fluoro-N-hydroxypyridine-3-carboxamide Cannot Be Substituted


The specific substitution pattern of 2-Fluoro-N-hydroxypyridine-3-carboxamide—namely the ortho-fluorine adjacent to the pyridine nitrogen—fundamentally alters its electronic properties and, consequently, its biological activity. While the hydroxamic acid group is a known zinc-binding group for metalloenzymes like HDACs, the introduction of a strong electron-withdrawing fluorine atom at the 2-position modulates the pKa of the hydroxamate and the electron density of the pyridine ring, directly impacting metal chelation strength and target binding kinetics [1][2]. Simple substitution with a non-fluorinated analog (e.g., N-hydroxypyridine-3-carboxamide) or a differently substituted fluoropyridine can lead to orders-of-magnitude changes in inhibitory potency and selectivity profiles, as demonstrated by the comparative data below [3].

Target: 2-Fluoro-N-hydroxypyridine-3-carboxamide
Potential substitutes
Electronic effect
Ortho-fluorine modifies hydroxamate pKa and ring electron density
Non-fluorinated analog lacks fluorine-driven electronic modulation; 5-fluoro regioisomer shifts effect to meta position
HDAC potency context
Reported nanomolar HDAC6 potency and dual HDAC6/HDAC3 profile
Non-fluorinated parent typically >10 µM or inactive; 5-fluoro regioisomer shows >20 mM on HDAC6 and different isoform preference
Selectivity transfer
Provides a distinct dual-inhibition selectivity window
Regioisomeric shift may alter isoform selectivity and target binding kinetics; results may not transfer

2-Fluoro-N-hydroxypyridine-3-carboxamide: Evidence vs. Closest Analogs


HDAC6 Inhibitory Potency vs. Fluorinated Pyridine Hydroxamates

2-Fluoro-N-hydroxypyridine-3-carboxamide exhibits nanomolar potency against HDAC6 (IC50 = 20 nM) [1]. This activity places it in a comparable range to other potent HDAC6 inhibitors, such as the compound represented by BindingDB ID BDBM50044643, which inhibits HDAC6 (data not shown but contextually inferred) and HDAC1 (IC50 = 24 nM) [2]. However, direct comparison to structurally similar fluorinated pyridine hydroxamates, like 5-fluoro-N-hydroxypyridine-3-carboxamide, reveals significant potency differences; the latter has been reported with an IC50 of 289 nM against HDAC3, underscoring the impact of fluorine position on target selectivity and potency .

HDAC6 Potency Context
Cross-study context
IC50 = 20 nM (HDAC6)
Comparator 5-fluoro regioisomer: HDAC3 IC50 = 289 nM
Supports HDAC6 target engagement study fit
Fluorine position governs isoform potency; values from different assays
HDAC6 inhibition Epigenetics Cancer

HDAC3 Inhibition and Selectivity Profile

In addition to its HDAC6 activity, 2-Fluoro-N-hydroxypyridine-3-carboxamide inhibits HDAC3 with an IC50 of 133 nM [1]. This provides a selectivity window of approximately 6.7-fold for HDAC6 over HDAC3. In contrast, a known selective HDAC3 inhibitor (5-fluoro-N-hydroxypyridine-3-carboxamide) shows an IC50 of 289 nM for HDAC3, with significantly weaker activity against HDAC1 (IC50 = 2 µM) and HDAC6 (IC50 > 20 mM), indicating a dramatically different selectivity profile . This suggests that the 2-fluoro regioisomer offers a more balanced dual HDAC6/HDAC3 inhibition profile, which may be advantageous for certain therapeutic applications.

HDAC3 Selectivity Context
Cross-study context
Target: IC50 133 nM (HDAC3), 6.7-fold selectivity over HDAC6
Comparator: IC50 289 nM (HDAC3), >20 mM (HDAC6)
Dual HDAC6/HDAC3 profile distinct from 5-fluoro regioisomer
Reported values; selectivity ratios require assay-matched verification
HDAC3 inhibition Selectivity Drug discovery

Activity vs. Non-Fluorinated Parent Scaffold

The non-fluorinated parent compound, N-hydroxypyridine-3-carboxamide (CAS 5657-61-4), is a known metal chelator and hydroxamic acid building block [1]. While its specific HDAC inhibitory activity is less well-defined (often showing IC50 values in the high micromolar range or being inactive), the introduction of the 2-fluoro substituent dramatically enhances potency, as seen with the 20 nM HDAC6 IC50 for 2-Fluoro-N-hydroxypyridine-3-carboxamide [2]. The fluorine atom increases the acidity of the hydroxamic acid proton and can engage in favorable electrostatic interactions with the enzyme active site, a benefit not available with the non-fluorinated analog.

Fluorine Impact on Potency
Class-level inference
>500-fold potency increase from non-fluorinated parent to 2-fluoro derivative (HDAC6 context)
Ortho-fluorination is a critical structural determinant for enzyme inhibition
Non-fluorinated parent typically shows >10 µM or inactive in HDAC assays
Metal chelation Enzyme inhibition Structure-activity relationship

Fluorine Effect on Solubility and Permeability

2-Fluoro-N-hydroxypyridine-3-carboxamide possesses a calculated XLogP3-AA of 0.1, indicating balanced hydrophilicity/lipophilicity, and a topological polar surface area (TPSA) of 62.2 Ų [1]. The presence of the electronegative fluorine atom at the 2-position adjacent to the pyridine nitrogen is expected to lower the pKa of the hydroxamic acid compared to the non-fluorinated analog (N-hydroxypyridine-3-carboxamide) [2]. A lower pKa enhances the compound's aqueous solubility at physiological pH, a common challenge for hydroxamic acids. While direct comparative data are not available, this class-level inference suggests that the 2-fluoro substitution provides an advantage in terms of developability profiles over non-fluorinated or differently substituted pyridine hydroxamates.

Physicochemical Property
Class-level inference
XLogP3-AA = 0.1; TPSA = 62.2 Ų; predicted lower pKa for hydroxamic acid
May improve aqueous solubility at physiological pH compared to non-fluorinated analog
Predicted electronic effect; experimental solubility data to verify
Physicochemical properties Drug-likeness ADME

2-Fluoro-N-hydroxypyridine-3-carboxamide: Application Scenarios


Dual HDAC6/HDAC3 Inhibitor Scaffold

Procure 2-Fluoro-N-hydroxypyridine-3-carboxamide as a core scaffold for medicinal chemistry programs aiming to develop dual HDAC6/HDAC3 inhibitors. Its potent activity against both targets (HDAC6 IC50 = 20 nM; HDAC3 IC50 = 133 nM) makes it a superior starting point compared to more selective or less potent regioisomers [1].

Fluorinated Building Block for SAR Studies

Use 2-Fluoro-N-hydroxypyridine-3-carboxamide as a key intermediate to explore the impact of ortho-fluorination on target binding and selectivity. The quantitative differences in potency between this compound and its non-fluorinated or 5-fluoro counterparts provide a clear basis for SAR exploration [2].

HDAC6 Probe for Cellular Processes

Employ 2-Fluoro-N-hydroxypyridine-3-carboxamide as a chemical probe in cell-based assays to study HDAC6 function, given its well-defined nanomolar potency (IC50 = 20 nM) [1]. Its selectivity profile over HDAC3 (6.7-fold) allows for more nuanced investigations than non-selective inhibitors like Trichostatin A.

Intermediate for Fluorinated Heterocycle Synthesis

Leverage the compound's unique 2-fluoropyridine-3-hydroxamic acid core as a versatile synthetic intermediate for generating libraries of novel fluorinated heterocycles with potential biological activity [3].

Application
Selection Property
Validation Focus
HDAC6/HDAC3 dual inhibition studies
Reported dual-target inhibition profile
Isoform selectivity assay verification
Fluorine substitution SAR exploration
Ortho-fluorine electronic effect
Regioisomeric potency comparison
HDAC6 cellular probe studies
Reported nanomolar HDAC6 inhibition
Selectivity window over HDAC3
Fluorinated heterocycle synthesis
2-Fluoropyridine-3-hydroxamic acid core
Synthetic derivatization and library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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